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molecular formula C15H10Cl3N3O B8524794 4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine CAS No. 256443-81-9

4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine

Cat. No. B8524794
M. Wt: 354.6 g/mol
InChI Key: RPQKQQJAHJDVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06525055B1

Procedure details

POCl3 (22.2 ml, 230 mmoles) was added to a suspension of 4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-2H-phthalazin-1-one (10 g, 25.5 mmoles), obtained as described in example 12, in acetonitrile (300 ml) and the mixture was heated under reflux. After 3 hours the solution was concentrated, taken up with CH2Cl2, with water, and the pH was brought to 7-8 with Na2CO3. The organic phases were decoloured with charcoal, dried and concentrated to give 10 g of the title compound (stoichiometric yield).
Name
Quantity
22.2 mL
Type
reactant
Reaction Step One
Name
4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-2H-phthalazin-1-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([Cl:27])[C:12]=1[CH2:13][C:14]1[C:23]2[C:18](=[CH:19][C:20]([O:24][CH3:25])=[CH:21][CH:22]=2)[C:17](=O)[NH:16][N:15]=1>C(#N)C>[Cl:3][C:17]1[C:18]2[C:23](=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=2)[C:14]([CH2:13][C:12]2[C:7]([Cl:6])=[CH:8][N:9]=[CH:10][C:11]=2[Cl:27])=[N:15][N:16]=1

Inputs

Step One
Name
Quantity
22.2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-2H-phthalazin-1-one
Quantity
10 g
Type
reactant
Smiles
ClC=1C=NC=C(C1CC1=NNC(C2=CC(=CC=C12)OC)=O)Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
After 3 hours the solution was concentrated
Duration
3 h
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=C(C=C12)OC)CC1=C(C=NC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 110.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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